4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
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Properties
IUPAC Name |
4-methoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-27-19-8-5-16(6-9-19)21(25)23-18-7-4-15-10-11-24(14-17(15)13-18)22(26)20-3-2-12-28-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFVSHDOLUGBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Molecular Formula: C18H20N2O2S
- Molecular Weight: 342.43 g/mol
IUPAC Name
- IUPAC Name: 4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, a study on related benzamide derivatives demonstrated selective antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these derivatives ranged from 1.2 µM to 5.3 µM, indicating potent activity against these cell lines .
The mechanism of action for this class of compounds often involves the inhibition of specific kinases involved in cancer progression. For example, certain derivatives have been shown to inhibit RET kinase activity, which is implicated in various cancers. The inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Antioxidant Properties
In addition to anticancer activity, these compounds also exhibit antioxidant properties. Studies have shown that they can scavenge free radicals and reduce oxidative stress markers in vitro. This antioxidative capacity is crucial as it may contribute to their overall therapeutic efficacy by preventing cellular damage that can lead to cancer progression .
Antibacterial Activity
Some derivatives within this class have also shown antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) values reported were as low as 8 µM for certain derivatives, highlighting their potential as antimicrobial agents .
Study 1: Antiproliferative Activity
A recent study synthesized several benzamide derivatives and evaluated their antiproliferative effects against various cancer cell lines. The results indicated that compounds with methoxy and hydroxyl substitutions exhibited enhanced activity compared to those without these functional groups.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 2.2 |
| Compound C | HEK293 | 5.3 |
Study 2: Antioxidative Effects
Another investigation focused on the antioxidant properties of these compounds using different assays (DPPH, ABTS). The results showed that the tested compounds had significantly higher antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT).
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Compound A | 15 | 10 |
| Compound B | 12 | 8 |
Q & A
Q. What are the key structural features of 4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how do they influence its physicochemical properties?
The compound contains three critical motifs:
- A tetrahydroisoquinoline core (rigid bicyclic structure) contributing to conformational stability.
- A thiophene-2-carbonyl group introducing sulfur-based π-electron interactions.
- A 4-methoxybenzamide substituent enhancing lipophilicity and hydrogen-bonding potential. The molecular weight (414.88 g/mol, C₂₁H₁₆ClFN₂O₂S) and halogen atoms (Cl, F) in related analogs suggest moderate solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility . Key physicochemical properties (logP, pKa) can be predicted via computational tools like MarvinSketch or experimental HPLC retention times .
Q. What synthetic routes are reported for analogs of this compound, and how can reaction yields be optimized?
A representative synthesis involves:
- Step 1 : Condensation of 7-amino-1,2,3,4-tetrahydroisoquinoline with thiophene-2-carbonyl chloride under anhydrous conditions (yield: 65–78%) .
- Step 2 : Coupling the intermediate with 4-methoxybenzoyl chloride using HATU/DIPEA in DMF (yield: 50–60%) . Optimization strategies :
- Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hrs) .
- Purification via flash chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from:
- Metabolic instability : Phase I/II metabolism (e.g., oxidation of the methoxy group) reduces bioavailability. Use LC-MS/MS to identify metabolites .
- Protein binding : High plasma protein binding (>90%) lowers free drug concentration. Validate via equilibrium dialysis or ultrafiltration . Mitigation : Modify the benzamide group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies targeting tetrahydroisoquinoline-based analogs?
A systematic SAR approach includes:
- Core modifications : Replace tetrahydroisoquinoline with quinazoline or benzodiazepine scaffolds to assess rigidity-activity relationships .
- Substituent variations :
- Biological assays : Pair enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to distinguish target-specific vs. off-target effects .
Q. How can researchers validate the compound’s mechanism of action when conflicting data exist across different assay platforms?
- Orthogonal assays : Use surface plasmon resonance (SPR) to confirm binding affinity alongside enzymatic activity assays .
- Genetic knockdown : CRISPR/Cas9-mediated knockout of the putative target (e.g., kinase X) in cell lines to assess dependency .
- Structural biology : Co-crystallization with the target protein (if available) provides direct mechanistic evidence .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
